(R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
[2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30NOP/c1-31(2,30-32-25(23-33-30)22-24-14-6-3-7-15-24)28-20-12-13-21-29(28)34(26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-21,25H,22-23H2,1-2H3/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOZNEWJIXTBID-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazoline Core Synthesis
The oxazoline ring is constructed from (R)-2-amino-1-phenylpropan-1-ol and 2-bromo-5-(propan-2-yl)benzaldehyde through acid-catalyzed cyclization:
Conditions :
-
Catalyst : p-Toluenesulfonic acid (5 mol%)
-
Solvent : Toluene, reflux (110°C)
Critical Parameters :
-
Strict exclusion of moisture to prevent hydrolysis.
-
Use of molecular sieves to absorb water byproduct.
Propan-2-yl Group Installation
The propan-2-yl substituent is introduced via Friedel-Crafts alkylation or directed ortho-lithiation :
Route B: Directed Ortho-Lithiation
Starting from 2-bromo-4,5-dihydrooxazole:
Conditions :
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability:
Continuous Flow Reactor for Oxazoline Formation
Phosphine Coupling in Micellar Media
-
Surfactant : TPGS-750-M (2 wt%)
-
Advantages : Reduces CuI loading to
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The benzyl and diphenylphosphino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
®-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs that require high enantiomeric purity.
Industry: The compound is valuable in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction and catalyst used.
Comparison with Similar Compounds
Structural Analogues in the PHOX Ligand Family
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Steric Effects: The benzyl substituent (CAS 314020-70-7) provides moderate steric bulk compared to the tert-butyl group (CAS 164858-79-1), which offers stronger shielding of the metal center, improving selectivity in sterically demanding reactions .
Electronic Effects: All PHOX ligands share a strong σ-donor phosphine group, but electron-withdrawing substituents (e.g., fluorinated analogues) are absent in the listed compounds, suggesting these ligands prioritize steric tuning over electronic modulation .
Enantioselectivity :
- The S-enantiomer (CAS 148461-13-6) reverses stereochemical outcomes in catalysis, highlighting the importance of absolute configuration in asymmetric synthesis .
Comparison with Non-Oxazoline Phosphine Ligands
Benzoimidazole Derivatives ()
Compounds like 2-(3-(diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (3-DPPI) and 2-(2-(diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (2-DPPI) replace the oxazoline ring with a benzoimidazole core. These ligands exhibit strong π-accepting properties due to the aromatic heterocycle, making them suitable for electroluminescent materials rather than catalysis. Their lack of chirality limits use in asymmetric synthesis .
Bisphosphine Ligands ()
Ligands such as 1,2-Bis(diphenylphosphino)ethane (dppe) and Bis(triphenylphosphine)nickel(II) chloride are achiral and primarily used in racemic catalysis or as precursors for metal complexes. They lack the stereochemical control offered by PHOX ligands .
Biological Activity
(R)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H24NOP
- Molecular Weight : 421.47 g/mol
- CAS Number : 314020-70-7
- Purity : Typically ≥95% .
The compound's biological activity is largely attributed to its structural features, particularly the presence of the diphenylphosphino group, which enhances its interaction with biological targets. The oxazole ring contributes to its stability and reactivity, making it a versatile scaffold for drug development.
Biological Activity Overview
-
Antifungal Activity :
- Recent studies have shown that derivatives of 4,5-dihydrooxazole exhibit broad-spectrum antifungal properties. For instance, compounds related to oxazole derivatives demonstrated significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
- Similar compounds have shown effectiveness against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 to 2 μg/mL.
-
Pharmacokinetics :
- Compounds A31 and A33 from related studies exhibited high metabolic stability in human liver microsomes, with half-lives of 80.5 minutes and 69.4 minutes respectively. This suggests that (R)-4-benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole may possess favorable pharmacokinetic properties .
- Enzyme Inhibition :
Study 1: Antifungal Efficacy
In a study evaluating the antifungal efficacy of oxazole derivatives, (R)-4-benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole was tested alongside other related compounds. Results indicated that it exhibited comparable antifungal activity against various strains of fungi, reinforcing its potential as a therapeutic agent.
Study 2: Pharmacokinetic Analysis
A pharmacokinetic study involving SD rats assessed the absorption and metabolism of (R)-4-benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole. The results demonstrated favorable absorption characteristics and metabolic stability, suggesting it could be developed further for clinical applications.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C28H24NOP |
| Molecular Weight | 421.47 g/mol |
| CAS Number | 314020-70-7 |
| Antifungal MIC (Candida albicans) | 0.03 - 0.5 μg/mL |
| Antifungal MIC (Cryptococcus neoformans) | 0.25 - 2 μg/mL |
| Metabolic Half-life | A31: 80.5 min; A33: 69.4 min |
| CYP Enzyme Inhibition | Weak on CYP3A4 and CYP2D6 |
Q & A
Basic: What are the key steps for enantioselective synthesis of (R)-4-benzyl-2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole?
Answer:
The synthesis typically involves a multi-step approach:
Chiral precursor preparation : Use (R)-configured amino alcohols, such as (R)-phenylglycinol, to establish stereochemistry.
Oxazole ring formation : React the amino alcohol with a carbonyl source (e.g., benzaldehyde derivatives) under acid catalysis to form the dihydrooxazole core .
Phosphine group introduction : Couple the diphenylphosphino moiety via palladium-catalyzed cross-coupling or nucleophilic substitution. Ensure inert conditions (argon/nitrogen) to prevent phosphine oxidation .
Purification : Chromatography (silica gel) or recrystallization (ethanol/water) achieves >99% purity. Reported yields for analogous syntheses range from 83.2% to 94.5% .
Basic: What analytical methods are critical for confirming structure and enantiopurity?
Answer:
- Polarimetry : Measures specific optical rotation to verify enantiomeric excess (e.g., >97% e.e. for related compounds) .
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent integration (e.g., benzyl protons at δ 3.5–4.5 ppm) .
- Mass spectrometry (GC-MS) : Validates molecular weight (e.g., MW 373.43 for a similar (R)-configured oxazole) .
- IR spectroscopy : Identifies oxazole C=N stretches (~1650 cm) and P-phenyl vibrations (~1430 cm) .
Advanced: How does the diphenylphosphino group influence catalytic activity in asymmetric transformations?
Answer:
The diphenylphosphino moiety acts as a strong π-acceptor ligand , enhancing metal coordination in catalysts (e.g., Pd, Rh). Key effects:
- Steric and electronic tuning : The bulky propan-2-yl group at position 2 creates a chiral environment, improving enantioselectivity in reactions like hydrogenation or cross-coupling .
- Stability : Phosphine ligands resist oxidation under inert conditions, critical for catalytic cycles.
- Case study : Analogous (R)-configured oxazoline-phosphine ligands achieve >90% e.e. in asymmetric allylic alkylation .
Advanced: How to address contradictions in spectroscopic data during characterization?
Answer:
- Cross-validation : Compare experimental NMR shifts with DFT-calculated spectra. For example, conflicting P NMR signals may arise from dynamic effects; variable-temperature NMR resolves this .
- X-ray crystallography : Provides definitive structural confirmation. For a related bromophenyl oxazole derivative, crystallography confirmed the propan-2-yl group’s spatial arrangement (bond angles: 109.5°) .
- Elemental analysis : Resolves discrepancies in molecular formula (e.g., CHNS analysis for C, H, N, and P content) .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Phosphine oxidation : Avoided by strict inert atmosphere (argon) and dry solvents.
- Racemization : Minimized by low-temperature reactions (<0°C) during oxazole ring closure .
- Byproduct formation : Unreacted benzyl halides are removed via aqueous extraction (e.g., 10% NaHCO) .
- Yield optimization : Reflux in THF/EtN (1:1) for 48 hours maximizes coupling efficiency in Pd-catalyzed steps .
Advanced: What computational methods support mechanistic studies of this compound in catalysis?
Answer:
- DFT calculations : Model transition states to explain enantioselectivity. For example, Gibbs free energy differences (<2 kcal/mol) between diastereomeric pathways correlate with observed e.e. .
- Molecular docking : Predicts ligand-metal interactions (e.g., Pd-P bond distances ~2.3 Å) in catalytic complexes.
- Kinetic studies : Eyring plots derived from variable-temperature experiments reveal activation parameters (ΔH‡, ΔS‡) .
Basic: How to scale up synthesis without compromising enantiopurity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
